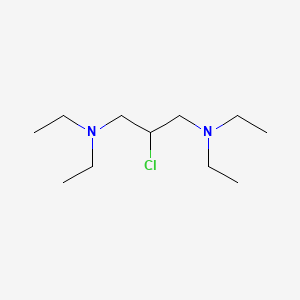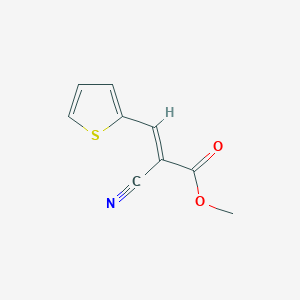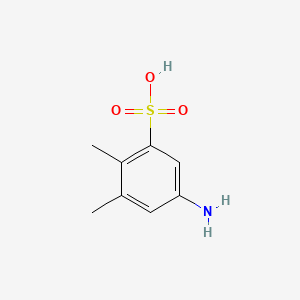
Undec-1-en-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undec-1-en-3-yl acetate is an organic compound with the molecular formula C13H24O2. It is a colorless liquid with a pleasant odor, often used in the fragrance industry. The compound is known for its antimicrobial properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undec-1-en-3-yl acetate can be synthesized through the esterification of undec-1-en-3-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Undec-1-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to substitute the acetate group.
Major Products Formed
Oxidation: Formation of undec-1-en-3-oic acid.
Reduction: Formation of undec-1-en-3-ol.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Undec-1-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its antimicrobial properties against various bacteria and fungi.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Used in the fragrance industry for its pleasant odor and in the production of flavoring agents.
Wirkmechanismus
The mechanism of action of undec-1-en-3-yl acetate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This antimicrobial activity is primarily due to the hydrophobic nature of the compound, which allows it to integrate into the lipid bilayer and disrupt its integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecan-3-one: Another compound with antimicrobial properties but differs in its functional group (ketone instead of acetate).
Undecan-3-ol: The alcohol counterpart of undec-1-en-3-yl acetate, also known for its antimicrobial activity.
Undec-2-yl acetate: A similar ester with the acetate group at a different position on the carbon chain.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its pleasant odor makes it particularly valuable in the fragrance industry, while its antimicrobial properties make it useful in various biological and medical research applications.
Eigenschaften
CAS-Nummer |
94088-25-2 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
undec-1-en-3-yl acetate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-13(5-2)15-12(3)14/h5,13H,2,4,6-11H2,1,3H3 |
InChI-Schlüssel |
KQQKISBWTDGYIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C=C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Butyl(ethyl)amino]acetonitrile](/img/structure/B11964565.png)


![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964578.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11964589.png)



![10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964608.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11964617.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11964646.png)
